

Analytical Methods for the Determination of Codeine Sulphate in Biological Matrices

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Compound of Interest

Compound Name: Codeine sulphate

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of **codeine sulphate** in various biological matrices. The methods outlined are essential for applications in clinical and forensic toxicology, pharmacokinetic studies, and drug development. The primary analytical techniques covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Codeine, an opioid analgesic, is widely used for the relief of mild to moderate pain and as a cough suppressant. Due to its potential for misuse and the need for therapeutic drug monitoring, robust and reliable analytical methods are crucial for its determination in biological specimens. This document outlines validated methods for the analysis of codeine in matrices such as urine, plasma, whole blood, and hair.

Quantitative Data Summary

The following tables summarize the quantitative performance of various analytical methods for the determination of codeine in different biological matrices.

Table 1: HPLC Methods for Codeine Analysis in Plasma

Parameter	HPLC-UV[1][2]	HPLC with Fluorescence Detection[3]	HPLC with Electrochemical Detection[4]
Matrix	Human Plasma	Human Plasma	Human Plasma
Extraction	C18 Solid-Phase Extraction	Liquid-Liquid Extraction	Liquid-Liquid Extraction
Recovery	80 - 98.4%	Not Specified	> 90%
Limit of Detection (LOD)	~3 µg/L	4 µg/L	Not Specified
Limit of Quantification (LOQ)	Not Specified	10 µg/L	Not Specified
Linearity Range	10 - 750 µg/L	10 - 100 µg/L	Not Specified
Precision (CV%)	Not Specified	2.2 - 7.4%	Not Specified

Table 2: GC-MS Methods for Codeine Analysis in Urine

Parameter	GC-MS Method 1[5][6]	GC-MS Method 2[7][8]
Matrix	Human Urine	Human Urine
Sample Preparation	Derivatization with propionic anhydride and pyridine	Hydrolysis with β -glucuronidase, LLE, and derivatization
Linearity Range	25 - 2000 ng/mL	Up to 5000 ng/mL
Lower Limit of Quantification (LLOQ)	25 ng/mL	25 ng/mL
Precision at LLOQ (CV%)	13.8%	12% (for 6-AM at 30 ng/mL)
Accuracy at LLOQ	88.9%	Not Specified
Correlation Coefficient (r)	0.9958	Not Specified

Table 3: LC-MS/MS Methods for Codeine Analysis in Various Matrices

Parameter	LC-MS/MS Method 1[9][10][11]	LC-MS/MS Method 2[12]
Matrices	Urine, Serum, Plasma, Whole Blood, Meconium	Urine, Blood, Serum, Plasma
Sample Preparation	Solid-Phase Extraction	Acid hydrolysis (for urine), Protein precipitation (for blood)
Lower Limit of Quantitation	2 ng/mL	Not Specified
Linearity Range	10 to 1000 µg/L[10]	Not Specified
Intra-day Precision (CV%)	< 15%[10]	Not Specified
Inter-day Precision (CV%)	< 15%[10]	Not Specified
Recovery	85 - 115%[10]	Not Specified

Experimental Protocols

Protocol 1: HPLC-UV Method for Codeine in Human Plasma[1]

This protocol describes a specific, precise, and sensitive method for determining codeine levels in human plasma after therapeutic doses.

1. Sample Preparation (Solid-Phase Extraction)

- Condition a C18 extraction column.
- Apply 800 µL of human plasma to the column.
- Wash the column to remove interfering substances.
- Elute codeine hydrochloride.
- Add the internal standard to the eluate.

2. HPLC-UV Analysis

- Column: Reverse-phase C18.
- Mobile Phase: Slightly alkaline mobile phase.
- Detection: UV at a specified wavelength.
- Injection Volume: 50 µL.
- Run Time: 3.5 minutes.

Protocol 2: GC-MS Method for Codeine in Human Urine[5]

This protocol details a stable, selective, and sensitive GC-MS method for the simultaneous determination of codeine and its metabolite morphine in human urine.

1. Sample Preparation and Derivatization

- To a urine sample, add an internal standard.
- Perform enzymatic hydrolysis to cleave glucuronide conjugates.[7]
- Adjust the pH to ~9 and perform liquid-liquid extraction.[7]
- Evaporate the organic solvent.
- Reconstitute the residue in a mixed solvent of propionic anhydride and pyridine (5:2).
- Heat at 80°C for 3 minutes for derivatization.

2. GC-MS Analysis

- Column: HP-1MS (30 m × 0.25 mm, 0.25 µm).
- Carrier Gas: Helium at a flow rate of 1.0 mL/min.
- Oven Program: Temperature programming is employed.[7]

- Injection: Splitless injection.
- MS Mode: Selected Ion Monitoring (SIM).

Protocol 3: LC-MS/MS Method for Opiates in Urine, Serum, Plasma, and Whole Blood[9][10][11]

This protocol describes a highly sensitive and specific LC-MS/MS method for the simultaneous analysis of six major opiates, including codeine.

1. Sample Preparation (Solid-Phase Extraction)

- Add deuterated internal standards to the biological matrix sample.
- Apply the sample to a conditioned solid-phase extraction cartridge.
- Wash the cartridge to remove matrix interferences.
- Elute the analytes directly into autosampler vials.

2. LC-MS/MS Analysis

- LC System: A suitable liquid chromatograph.
- MS/MS System: A tandem mass spectrometer.
- Ionization: Electrospray Ionization (ESI).
- Collision Gas: Argon.
- Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for codeine and the internal standard are monitored.

Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.



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Caption: Workflow for HPLC-UV analysis of codeine in plasma.



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Caption: Workflow for GC-MS analysis of codeine in urine.



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Caption: Workflow for LC-MS/MS analysis of codeine.

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